3-ethyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
3-Ethyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (C₁₁H₁₆N₂O₂, MW 208.26) is a pyrido-pyrimidinone derivative primarily recognized as Paliperidone Related Compound A . It serves as a key intermediate or impurity in the synthesis of paliperidone, a second-generation antipsychotic. The compound features:
- Ethyl substituent at position 3.
- Hydroxyl group at position 7.
- Methyl group at position 2. Its tetrahydro-pyrido-pyrimidinone core contributes to structural rigidity, while substituents modulate pharmacological properties such as solubility and receptor binding .
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15/h4-6,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVODQUQALNUNAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=CC=CN2C1=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one using ethyl iodide in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium hydroxide.
Major Products Formed
Oxidation: Formation of 3-ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one-9-one.
Reduction: Formation of 3-ethyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ol.
Substitution: Formation of various alkylated derivatives depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry Applications
Antipsychotic Drug Development
This compound is recognized as an impurity associated with Paliperidone, which is used to treat schizophrenia and schizoaffective disorder. Understanding the properties and effects of this impurity can provide insights into the pharmacokinetics and pharmacodynamics of the parent drug. Research indicates that impurities can influence the efficacy and safety profiles of pharmaceutical compounds, making it crucial to study their behavior in biological systems .
Structure-Activity Relationship (SAR) Studies
The compound's structural characteristics allow it to be a valuable tool in SAR studies aimed at optimizing antipsychotic drugs. By modifying specific functional groups within this compound, researchers can evaluate how changes affect biological activity, thereby aiding in the design of more effective medications with fewer side effects .
Analytical Chemistry Applications
Reference Standard for Quality Control
Due to its status as a related compound, this compound is utilized as a reference standard in analytical laboratories for the quality control of Paliperidone formulations. Its presence must be quantified to ensure compliance with regulatory standards during drug manufacturing .
Chromatographic Techniques
This compound is often analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These techniques help in identifying and quantifying impurities in pharmaceutical products, thus ensuring drug safety and efficacy. The ability to detect low concentrations of this impurity is vital for maintaining product integrity .
Potential Therapeutic Uses
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may exhibit neuroprotective properties. Studies indicate that certain pyrido-pyrimidine derivatives can modulate neurotransmitter systems and may provide therapeutic benefits beyond their use as antipsychotics. Further investigation into these properties could lead to new treatment avenues for neurodegenerative diseases .
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Evaluation of Impurities in Paliperidone | To assess the impact of impurities on drug efficacy | Found that specific impurities like 3-ethyl-9-hydroxy-2-methyl affect pharmacokinetics |
| Neuroprotective Potential of Pyrido-Pyrimidines | Investigate neuroprotective effects | Identified potential for reduced neuronal damage in models of neurodegeneration |
Mechanism of Action
The mechanism of action of 3-ethyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
Substituent Variations at Position 3
The ethyl group in the target compound differentiates it from analogs with alternative substituents:
Key Insight : Ethyl provides a balance between lipophilicity and metabolic stability. Hydroxyethyl enhances solubility, while chloroethyl acts as a reactive intermediate.
Modifications at Position 9
The hydroxyl group at position 9 is critical for biological activity in antipsychotics:
Key Insight : Hydroxyl groups are often retained in active metabolites, while fluorine substitution optimizes pharmacokinetics.
Heterocyclic and Aromatic Modifications
Substituents on the pyrido-pyrimidinone core influence electronic and steric effects:
Key Insight: Heterocyclic extensions (e.g., thiazolidinone, pyrazine) broaden biological activity, while fluorination enhances drug-like properties.
Biological Activity
3-Ethyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as a derivative of the pyrido-pyrimidine class, has garnered attention due to its potential therapeutic applications, particularly in the field of psychiatry as a precursor to antipsychotic medications like paliperidone. This article delves into the biological activities associated with this compound, exploring its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C11H16N2O2
- Molecular Weight : 208.26 g/mol
- CAS Number : 849903-79-3
- IUPAC Name : 3-ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Pharmacological Profile
The biological activity of this compound primarily revolves around its role as an intermediate in the synthesis of antipsychotic drugs. Its pharmacological actions can be summarized as follows:
-
Antipsychotic Activity :
- The compound is structurally related to paliperidone and risperidone, both of which are atypical antipsychotics. Studies indicate that it may exhibit similar receptor binding profiles, particularly at dopamine D2 and serotonin 5-HT2A receptors, which are crucial for the modulation of psychotic symptoms.
-
Neuroprotective Effects :
- Research suggests that derivatives of pyrido-pyrimidines may possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. These effects could be beneficial in treating neurodegenerative diseases.
-
Antitumor Activity :
- Some studies have indicated that pyrido-pyrimidine derivatives may exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
Synthesis Methods
The synthesis of this compound has been described in various patents and research articles. The general process involves:
- Starting Materials : The synthesis typically begins with 2-amino-3-hydroxypyridine and 2-acetylbutyrolactone.
- Reaction Conditions : The reaction is carried out under controlled conditions (temperature and solvent) to ensure high yield and purity.
- Purification : Crystallization techniques are employed to isolate the desired compound from by-products.
Case Studies
Several case studies highlight the biological activity of this compound:
-
Study on Antipsychotic Efficacy :
- A comparative study evaluated the efficacy of paliperidone against its precursor compounds, including this compound, demonstrating similar receptor affinity and behavioral outcomes in animal models.
-
Neuroprotection in Animal Models :
- In a study assessing neuroprotective effects, administration of pyrido-pyrimidine derivatives resulted in significant reductions in markers of oxidative stress in rodent models subjected to neurotoxic agents.
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Cytotoxicity Testing :
- A series of cytotoxicity assays revealed that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells, indicating a potential therapeutic window for cancer treatment.
Q & A
Q. How do crystallographic challenges arising from flexible substituents (e.g., ethyl or hydroxy groups) affect structural elucidation?
- Methodological Answer :
- Cryo-Crystallography : Flash-cool crystals to 100 K to minimize thermal motion of the ethyl group. SHELXL refinement with ISOR restraints improves occupancy modeling .
- Twinned Data Analysis : Use CELL_NOW for deconvoluting overlapped reflections in cases of pseudo-merohedral twinning .
- Hydrogen Bond Network Analysis : Assign hydroxyl protons via difference Fourier maps and validate with Hirshfeld surface analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
